molecular formula C24H24N2O5S B2711792 diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 921051-90-3

diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No. B2711792
CAS RN: 921051-90-3
M. Wt: 452.53
InChI Key: YNRRZSGELQGWNY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including two ester groups (diethyl dicarboxylate), a naphthalene group, a thieno[2,3-c]pyridine group, and an amide group. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthalene and thieno[2,3-c]pyridine groups are both aromatic systems, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the ester groups could undergo hydrolysis or transesterification, and the amide group could participate in reactions such as the formation or cleavage of amide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic systems. For example, it is likely to have significant conjugation, which could affect its absorbance of light and other electronic properties .

Scientific Research Applications

Chemosensors for Transition Metal Ions

Diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate has been explored in the context of naphthoquinone-based chemosensors. These chemosensors demonstrate significant selectivity towards Cu2+ ions in methanol or methanol-water mixtures, changing color from orange to intense blue upon complexation. This indicates potential applications in detecting and monitoring specific metal ions in environmental and industrial contexts (Gosavi-Mirkute et al., 2017).

Anti-Proliferative Activity in Cancer Research

Compounds derived from this compound have shown significant anti-proliferative activity against various human cancer cell lines. This suggests its potential role in developing new therapeutic agents for cancer treatment (Abdel-Rahman et al., 2021).

Synthesis of Heterocyclic Systems

This compound serves as a starting material for synthesizing novel heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. These synthesized derivatives have potential applications in the development of new chemical entities for various scientific fields, including pharmaceuticals and materials science (Ahmed, 2002).

Preparation of Dyes

It is also utilized in the preparation of dyes, specifically in the synthesis of naphth[1,2-d]oxazole intermediates, which are used in creating 3-hydroxy-4-(1-alkyl-3-methyl-5-hydroxy-4-pyrazolyl)-azo-1-naphthalenesulfonamide dyes. These dyes have applications in various industries, including textiles and printing (Katritzky et al., 1993).

Fluorescent Sensing

Finally, its derivatives are being investigated for their potential as fluorescent probes. These probes can detect specific ions like Pd2+ in an aqueous medium, demonstrating applications in environmental monitoring and potentially in biological imaging (Kumar et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is intended to be a drug molecule, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-3-30-23(28)20-18-12-13-26(24(29)31-4-2)14-19(18)32-22(20)25-21(27)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,3-4,12-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRRZSGELQGWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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